molecular formula C22H28N2O4S B4072436 N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B4072436
M. Wt: 416.5 g/mol
InChI Key: OZKBKTTYBZBWDR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenylethylsulfamoyl intermediate: This step involves the reaction of phenylethylamine with sulfonyl chloride under basic conditions to form the phenylethylsulfamoyl chloride.

    Coupling with phenoxyacetic acid: The phenylethylsulfamoyl chloride is then reacted with phenoxyacetic acid in the presence of a base to form the phenylethylsulfamoyl phenoxyacetate.

    Cyclohexylation: Finally, the phenylethylsulfamoyl phenoxyacetate is reacted with cyclohexylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
  • N-cyclohexyl-2-[4-(1-phenylethylamino)phenoxy]acetamide

Uniqueness

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl, phenylethylsulfamoyl, and phenoxyacetamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17(18-8-4-2-5-9-18)24-29(26,27)21-14-12-20(13-15-21)28-16-22(25)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,17,19,24H,3,6-7,10-11,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKBKTTYBZBWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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